

Pharmacological profile of MK 0893

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Compound of Interest

Compound Name: MK 0893

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An In-depth Technical Guide on the Pharmacological Profile of MK-0893

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0893, also known as N-[(4-[(1S)-1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl]phenyl)carbonyl]-β-alanine, is a potent and selective small molecule antagonist of the glucagon receptor (GCGR).^{[1][2][3]} Developed by Merck, it was investigated as a potential oral therapeutic for the treatment of Type 2 Diabetes Mellitus (T2DM).^{[1][2]} The rationale behind its development lies in the well-established role of glucagon in promoting hepatic glucose production; antagonizing its action is expected to lower blood glucose levels in diabetic patients.^[4] This technical guide provides a comprehensive overview of the pharmacological profile of MK-0893, summarizing key preclinical and clinical findings.

Mechanism of Action

MK-0893 is a reversible and competitive antagonist of the human glucagon receptor.^{[1][2]} It also exhibits inhibitory activity against the insulin-like growth factor 1 receptor (IGF-1R).^[1] Its primary mechanism for glucose-lowering is the blockade of the glucagon receptor, thereby inhibiting glucagon-mediated signal transduction and subsequent downstream effects such as glycogenolysis and gluconeogenesis in the liver.^{[1][2]}

In Vitro Pharmacology

The in vitro activity of MK-0893 has been characterized through various binding and functional assays.

Quantitative In Vitro Data

Target/Assay	Species	IC50 (nM)	Reference
Glucagon Receptor (GCGR) Binding	Human	6.6 ± 3.5	[1]
Glucagon-induced cAMP Production	Human	15.7 ± 5.4	[1]
Insulin-like Growth Factor 1 Receptor (IGF-1R)	Human	6	[1]
Glucagon-induced cAMP Production	Rhesus Monkey	56	[5]
Gastric Inhibitory Polypeptide Receptor (GIPR)	Human	1020	[2][5]
Pituitary Adenylate Cyclase-Activating Polypeptide 1 Receptor (PAC1)	Human	9200	[2][5]
Glucagon-like Peptide-1 Receptor (GLP-1R)	Human	>10000	[2][5]
Vasoactive Intestinal Peptide Receptor 1 (VPAC1)	Human	>10000	[2][5]
Vasoactive Intestinal Peptide Receptor 2 (VPAC2)	Human	>10000	[2][5]

In Vivo Pharmacology

The efficacy of MK-0893 in vivo has been demonstrated in several preclinical models.

Quantitative In Vivo Efficacy Data

Animal Model	Dosing	Effect	Reference
hGCGR mice	Acute glucagon challenge	Blunted glucagon-induced glucose excursion	[1]
hGCGR ob/ob mice	3 mpk, single oral dose	32% reduction in glucose (AUC 0-6h)	[2][6]
hGCGR ob/ob mice	10 mpk, single oral dose	39% reduction in glucose (AUC 0-6h)	[2][6]
hGCGR mice on high-fat diet	3 mpk, oral in feed (10 days)	89% reduction in blood glucose	[2][6]
hGCGR mice on high-fat diet	10 mpk, oral in feed (10 days)	94% reduction in blood glucose	[2][6]
Rhesus monkeys	-	Blunted glucagon-induced glucose elevation	[2]

Pharmacokinetics and Metabolism

MK-0893 was selected for further development based on its favorable biological and drug metabolism and pharmacokinetics (DMPK) properties.[2][6]

Clinical Pharmacology

MK-0893 progressed to Phase 2 clinical trials for the treatment of T2DM.

Phase 2 Clinical Trial Results (NCT00479466)

A 12-week, placebo-controlled, dose-ranging study was conducted in patients with T2DM.[7]

Dose	Change from Baseline in HbA1c	Change from Baseline in 2h-Post-Meal Plasma Glucose	Reference
20 mg once daily	Data not specified	Reductions observed	[7]
40 mg once daily	Data not specified	Reductions observed	[7]
60 mg once daily	Data not specified	Reductions observed	[7]
80 mg once daily	-1.5% (placebo-subtracted)	Reductions observed	[4]

Safety and Tolerability

In clinical trials, MK-0893 was associated with some adverse effects, which ultimately led to the discontinuation of its development.[\[8\]](#)

- **Increased LDL-Cholesterol:** A dose-dependent elevation in plasma LDL-cholesterol (LDL-c) was observed.[\[4\]](#)[\[8\]](#)
- **Elevated Liver Transaminases:** Increases in liver transaminases were reported in some studies.[\[8\]](#)
- **Increased Blood Pressure and Body Weight:** These effects were also noted in some clinical studies.[\[8\]](#)

Mechanism of LDL-Cholesterol Elevation

The increase in LDL-c associated with MK-0893 treatment was investigated. Studies suggest that glucagon receptor antagonism leads to an increase in glucagon-like peptide 2 (GLP-2), which in turn increases cholesterol absorption. This was not associated with a modulation of cholesterol synthesis.

Experimental Protocols

Glucagon Receptor Binding Assay

- Cell Line: Chinese Hamster Ovary (CHO) cells expressing the human glucagon receptor (hGCGR).
- Membrane Preparation: Membranes from the CHO-hGCGR cell line were prepared.
- Incubation: 2-5 µg of membranes were incubated in a buffer containing 50 mM Tris (pH 7.5), 5 mM MgCl₂, 2 mM EDTA, 1% bovine serum albumin, 12% glycerol, and 0.2 mg of wheat germ agglutinin-coated polyvinyltoluene scintillation proximity assay beads.
- Ligand and Compound: 50 pM of ¹²⁵I-glucagon was used as the radioligand. Increasing concentrations of MK-0893 (diluted in 100% DMSO, final concentration of 2.5%) were added.
- Incubation Time and Temperature: The assay was incubated for 3 hours at room temperature.
- Detection: Total bound radioactivity was measured using a Wallac-Microbeta counter.
- Nonspecific Binding: Determined using 1 µM unlabeled glucagon.
- Data Analysis: Nonlinear regression analysis was performed using GraphPad Prism, v4.^[1]

cAMP Functional Assay

- Cell Line: CHO cells expressing the hGCGR.
- Assay Principle: Measurement of the inhibition of glucagon-induced cyclic adenosine monophosphate (cAMP) production.
- Procedure: MK-0893 was shown to dose-dependently shift the EC₅₀ of glucagon to the right without altering the maximum effect of glucagon, which is characteristic of a competitive antagonist.^[1]

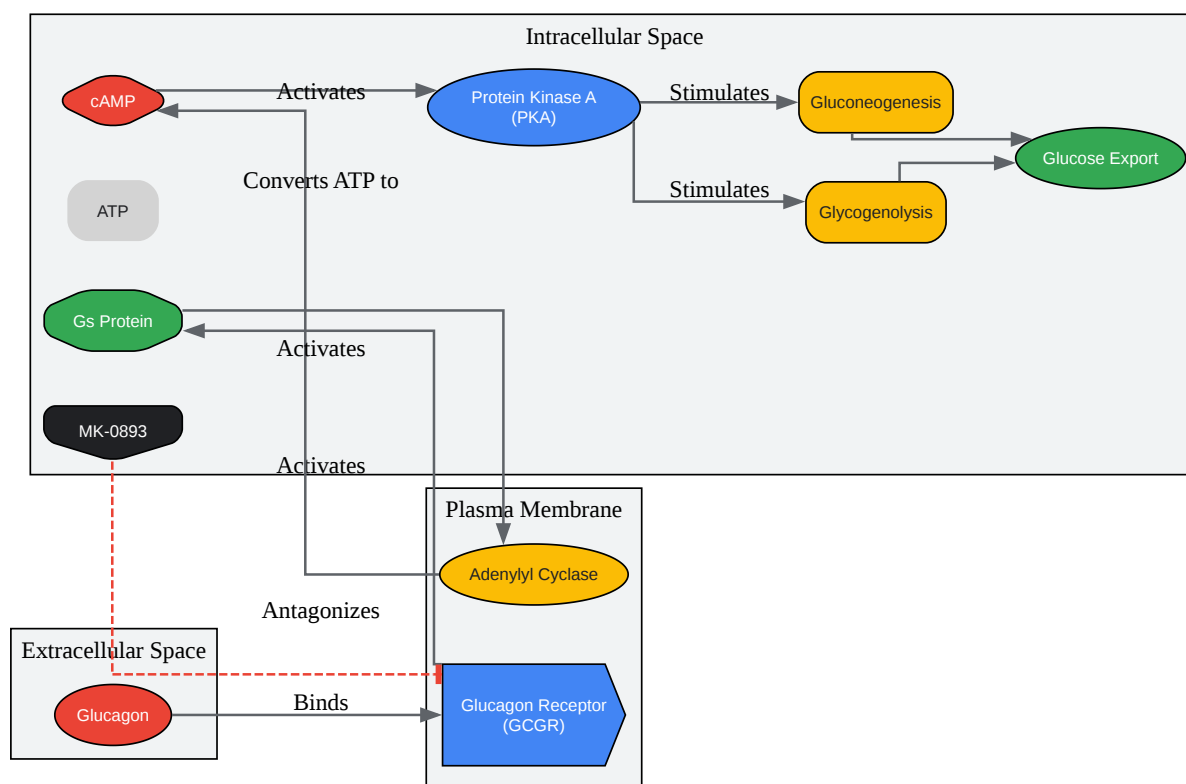
In Vivo Glucagon Challenge in hGCGR Mice

- Animal Model: hGCGR mice.
- Procedure: MK-0893 was administered orally at doses of 3, 10, and 30 mpk.

- Glucagon Challenge: One hour after compound administration, mice were challenged with glucagon (15 µg/kg).
- Endpoint: The ability of MK-0893 to blunt the glucagon-induced glucose excursion was measured. At 3, 10, and 30 mpk, MK-0893 reduced the glucose elevation by 30%, 56%, and 81%, respectively.[1]

Visualizations

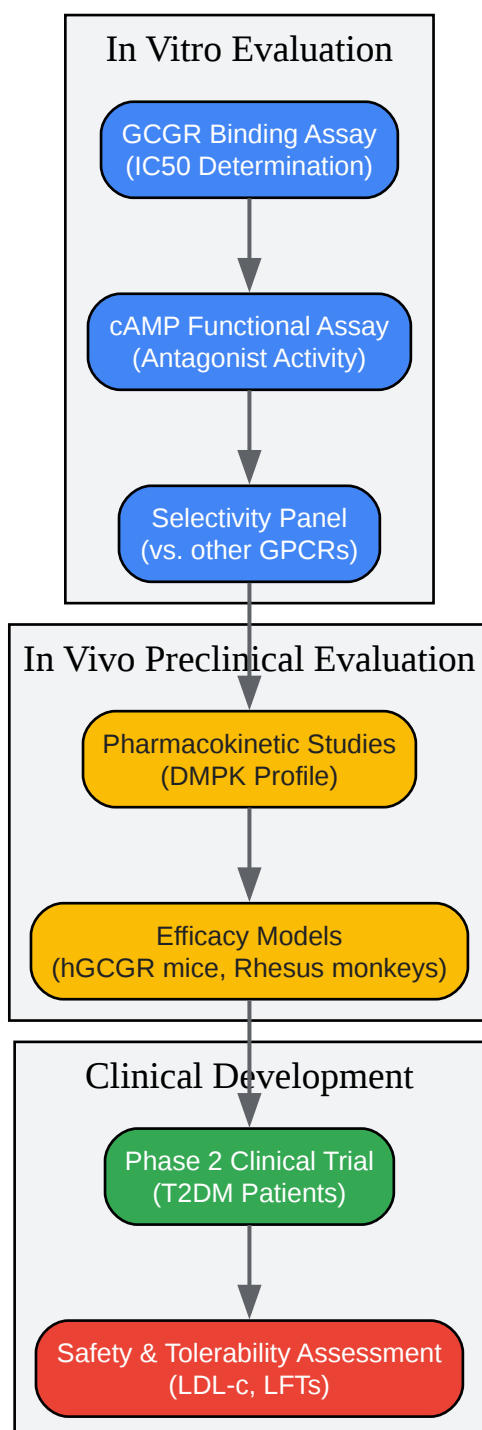
Signaling Pathway



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Caption: Glucagon signaling pathway and the antagonistic action of MK-0893.

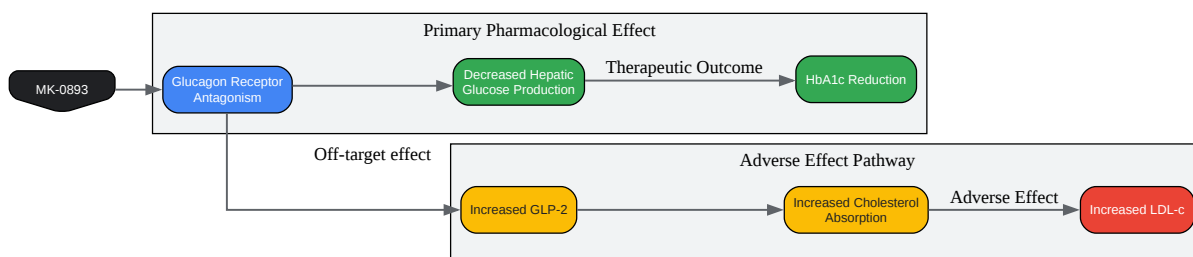
Experimental Workflow



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Caption: Experimental workflow for the evaluation of MK-0893.

Logical Relationships

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Caption: Logical relationships of MK-0893's effects.

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